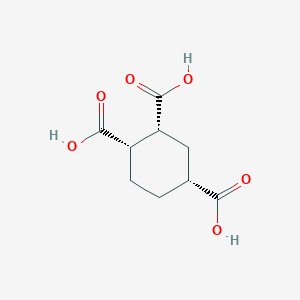
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
概要
説明
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is an organic compound characterized by a cyclohexane ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the use of cyclohexane derivatives, which undergo oxidation and subsequent carboxylation to introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity
化学反応の分析
Types of Reactions: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of carboxylic acids.
科学的研究の応用
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules and pathways.
類似化合物との比較
- 1,2,3-Cyclohexanetricarboxylic Acid
- 1,3,5-Cyclohexanetricarboxylic Acid
- Cyclohexane-1,2-dicarboxylic Acid
Uniqueness: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
生物活性
(1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic acid, also known as cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid, is a compound characterized by a cyclohexane ring with three carboxylic acid groups at the 1st, 2nd, and 4th positions. This unique stereochemistry imparts specific biological activities that have been the subject of various studies. This article explores the compound's biological activity across different fields, including immunology, cell biology, neurology, and gastroenterology.
- Molecular Formula : C₉H₁₂O₆
- Molecular Weight : 216.19 g/mol
- CAS Number : 76784-95-7
- IUPAC Name : (1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid
Immunology
Research indicates that (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid acts as an antiplasmin agent , inhibiting plasmin activity and thus potentially modulating inflammatory responses. It targets the α4β1 integrin involved in various inflammatory diseases. Studies have shown that specific ligands can influence the course of inflammation by affecting integrin-mediated pathways.
Case Study Findings :
- Target : α4β1 integrin
- Methods : Synthesis of ligands and testing on cellular models.
- Results : Targeting α4β1 integrin can alter inflammatory responses significantly.
Cell Biology
The compound's interaction with cell signaling pathways is crucial for understanding its role in cellular functions. It has been shown to enhance the adhesion and proliferation of mesenchymal stem cells (MSCs) when used to modify collagen-based materials.
Experimental Results :
- Cell Types Tested : MSCs and osteoblasts.
- Methods : Ligand attachment to collagen matrices.
- Results : Improved cell adhesion and proliferation observed.
Neurology
In neurological research, (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid has been investigated for its effects on neural cell adhesion and migration. These processes are critical for neural development and repair mechanisms.
Research Insights :
- Methods : Treatment of neural cell cultures.
- Results : The compound influenced neural cell behavior positively, indicating potential applications in neuroregenerative medicine.
Gastroenterology
The compound has shown promise in studies related to inflammatory bowel disease (IBD). It modulates the interaction between α4β7 integrin and MAdCAM-1, which is vital for lymphocyte adhesion in the gut.
Findings from IBD Models :
- Target Interaction : α4β7–MAdCAM-1.
- Methods : Testing in IBD models.
- Results : Reduced lymphocyte adhesion suggests a therapeutic approach for IBD.
Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Immunology | Antiplasmin activity targeting α4β1 integrin | Modulates inflammatory responses |
| Cell Biology | Enhances MSC adhesion | Improved proliferation in modified biomaterials |
| Neurology | Influences neural cell behavior | Potential applications in neuroregenerative medicine |
| Gastroenterology | Modulates lymphocyte adhesion | New therapeutic strategies for IBD |
特性
CAS番号 |
76784-95-7 |
|---|---|
分子式 |
C9H12O6 |
分子量 |
216.19 g/mol |
IUPAC名 |
(1R,2S,4S)-cyclohexane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m0/s1 |
InChIキー |
WTNDADANUZETTI-JKUQZMGJSA-N |
SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |
異性体SMILES |
C1C[C@H]([C@H](C[C@H]1C(=O)O)C(=O)O)C(=O)O |
正規SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














